Echothiopate iodide

Description

Echothiophate Iodide is the iodide salt form of echothiophate, a long-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate iodide potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure.

ECHOTHIOPHATE IODIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.

A potent, long-acting cholinesterase inhibitor used as a miotic in the treatment of glaucoma.

See also: Chlorpyrifos (related); Dimethoate (related); Parathion (related) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

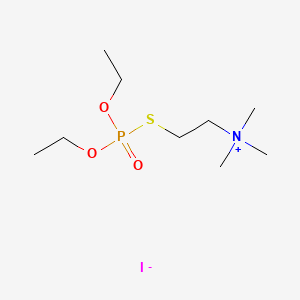

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQHPWHMXOFRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23INO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022976 | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-10-0 | |

| Record name | Echothiophate iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echothiophate iodide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ecothiopate iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHOTHIOPHATE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Echothiopate Iodide on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction between this compound and acetylcholinesterase. It delves into the chemical kinetics of the inhibition, the process of enzyme "aging," and the potential for reactivation. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes ranging from muscle contraction to memory and learning. The precise regulation of acetylcholine levels in the synaptic cleft is maintained by the rapid enzymatic degradation of the neurotransmitter by acetylcholinesterase (AChE).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors. This principle is harnessed for therapeutic purposes in conditions such as myasthenia gravis and Alzheimer's disease.

This compound is an organophosphorus compound that functions as a powerful and long-acting inhibitor of cholinesterases.[3] Due to its prolonged and essentially irreversible action, it has been primarily used in the treatment of glaucoma to reduce intraocular pressure.[4] Understanding the intricate mechanism of its action at a molecular level is crucial for the development of novel therapeutic agents and for the management of potential toxicity.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on acetylcholinesterase is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme's active site. This effectively renders the enzyme non-functional.

The Active Site of Acetylcholinesterase

The active site of acetylcholinesterase contains a catalytic triad of three amino acid residues: serine (Ser203), histidine (His447), and glutamate (Glu334). The serine residue plays a direct role in the hydrolysis of acetylcholine through the formation of a transient acetyl-enzyme intermediate.

Phosphorylation of the Active Site

This compound, being an organophosphate, acts as a "suicide" substrate for acetylcholinesterase. The process of inhibition involves the following key steps:

-

Initial Binding: this compound initially binds to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex.

-

Phosphorylation: The phosphate group of echothiopate is then transferred to the hydroxyl group of the serine residue (Ser203) in the catalytic triad. This results in the formation of a stable, phosphorylated enzyme that is covalently modified and catalytically inactive.[5] The iodide ion is the leaving group in this reaction.

This phosphorylation is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting phosphoserine bond is significantly more stable and resistant to hydrolysis.

"Aging" of the Phosphorylated Enzyme

The "irreversible" nature of the inhibition by this compound is further solidified by a process known as "aging." This process involves a time-dependent, conformational change in the phosphorylated enzyme. During aging, one of the ethyl groups attached to the phosphorus atom is cleaved off. This dealkylation results in a negatively charged phosphate group that is even more resistant to hydrolysis and reactivation by nucleophilic agents.[6]

Spontaneous and Induced Reactivation

The phosphorylated acetylcholinesterase can, to a limited extent, undergo spontaneous reactivation through hydrolysis of the phosphoserine bond, which would restore enzyme activity. However, this process is generally very slow for organophosphate inhibitors.

Reactivation can be pharmacologically induced by the administration of strong nucleophiles, most notably oximes such as pralidoxime.[7] Pralidoxime works by attacking the phosphorus atom of the phosphorylated serine, displacing it from the enzyme and thereby regenerating the active acetylcholinesterase.[7] The efficacy of oxime reactivators is highly dependent on the specific organophosphate and is significantly reduced once the inhibited enzyme has "aged."

Quantitative Data on this compound-Acetylcholinesterase Interaction

A comprehensive search of the scientific literature did not yield specific, publicly available quantitative data for the key kinetic parameters of the interaction between this compound and acetylcholinesterase. However, some data is available for its interaction with butyrylcholinesterase (BChE), a related enzyme. It is important to note that while BChE can serve as a surrogate for studying organophosphate inhibition, the kinetic parameters may differ significantly from those for AChE.

| Parameter | Value | Enzyme | Notes |

| Aging Half-Life (t½) | 7.2 ± 0.7 hours | Human Butyrylcholinesterase (BChE) | This value represents the time it takes for 50% of the inhibited enzyme to undergo the "aging" process, rendering it resistant to reactivation.[6] |

Note: The absence of specific Ki, kp, and kspon values for acetylcholinesterase in this table highlights a gap in the publicly available research literature. Researchers are encouraged to determine these values experimentally to gain a more complete understanding of this compound's mechanism of action.

Experimental Protocols

The following section outlines a detailed methodology for a key experiment used to study the inhibition of acetylcholinesterase by compounds such as this compound.

Determination of Acetylcholinesterase Inhibition using the Ellman's Assay

The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity.[8]

Principle:

The assay is based on the hydrolysis of the substrate acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

This compound solution of known concentrations

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, this compound, ATCI, and DTNB in the appropriate buffer.

-

Prepare working solutions of each reagent by diluting the stock solutions to the desired final concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain buffer and DTNB.

-

Control wells (100% activity): Contain buffer, AChE solution, and DTNB.

-

Inhibitor wells: Contain buffer, AChE solution, various concentrations of this compound solution, and DTNB.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, and this compound (or buffer for control wells) to the respective wells.

-

Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Reaction:

-

Add the ATCI substrate solution to all wells simultaneously to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Caption: Logical relationship between phosphorylation, aging, and reactivation.

Conclusion

This compound exerts its potent and long-lasting inhibitory effect on acetylcholinesterase through a well-defined mechanism involving the formation of a stable phosphorylated enzyme, which subsequently undergoes an "aging" process to become irreversibly inactivated. While the qualitative aspects of this mechanism are well-understood, a notable gap exists in the publicly available literature regarding specific quantitative kinetic parameters for the interaction with acetylcholinesterase. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to investigate these parameters and to further elucidate the nuances of this important enzyme-inhibitor interaction. A more complete quantitative understanding will be invaluable for the rational design of new therapeutic agents and for the development of more effective strategies to counteract organophosphate toxicity.

References

- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. | Semantic Scholar [semanticscholar.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. litfl.com [litfl.com]

- 8. researchgate.net [researchgate.net]

Echothiopate Iodide: A Technical Guide to its History, Development, and Mechanism as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor with a significant history in the management of glaucoma and accommodative esotropia. This technical guide provides an in-depth overview of the history, chemical synthesis, mechanism of action, and clinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and visualizations of key pathways and workflows.

Introduction

This compound emerged as a potent therapeutic agent for ophthalmic conditions characterized by elevated intraocular pressure and accommodative dysfunction.[1][2] Its primary applications have been in the treatment of glaucoma, particularly open-angle glaucoma, and in the diagnosis and management of accommodative esotropia.[1][2] As an organophosphate, its mechanism of action lies in the irreversible inhibition of cholinesterase enzymes, leading to the accumulation of acetylcholine at neuromuscular junctions and a subsequent potentiation of cholinergic effects.[3][4] This guide delves into the scientific journey of this compound, from its initial synthesis to its clinical applications and the experimental methodologies that underpinned its development.

History and Development

The development of this compound can be traced back to the mid-20th century with the exploration of organophosphorus compounds as cholinesterase inhibitors. The synthesis of this compound was first disclosed in a U.S. Patent by H.M. Fitch, assigned to Campbell Pharmaceuticals, Inc., on November 3, 1959. This marked a significant milestone in the availability of a long-acting miotic for the treatment of glaucoma.

Early clinical investigations focused on its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma. These studies established its utility as a potent and long-lasting therapeutic option. Concurrently, its effects on the accommodative convergence to accommodation (AC/A) ratio led to its investigation and subsequent use in the management of accommodative esotropia, providing a non-surgical treatment option for this condition.[5]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the original patent by Howard et al. laid the groundwork, more recent developments have focused on creating more eco-friendly and efficient synthesis routes.

Original Synthesis Method

The initial synthesis of this compound is a two-step process:

-

Reaction of Diethylchlorophosphoric Acid with 2-Dimethylaminoethylmercaptan: This reaction yields S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate.

-

Alkylation with Methyl Iodide: The intermediate is then alkylated with methyl iodide to form the final product, this compound.[6]

Modern Eco-Friendly Synthesis Process

A more recent patent describes a more environmentally friendly process that avoids hazardous solvents and aims for high purity. This process involves the following key stages:

-

Reaction of 2-(dimethylamino)ethanethiol with diethyl halogen phosphate in an organic solvent with a boiling point greater than 100°C to produce S-2-(dimethyl amino)ethyl 0,0-diethyl phosphorothioate.

-

Reaction of the resulting intermediate with methyl iodide in a nitrile or ketone solvent.

-

Isolation and purification of the final this compound product.

Mechanism of Action: Cholinesterase Inhibition

This compound is a potent, long-acting, and irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][7] Its mechanism of action involves the formation of a stable covalent bond with the serine hydroxyl group within the active site of the cholinesterase enzymes.[3][6] This phosphorylation of the enzyme renders it inactive.

The inhibition by this compound is extremely resistant to hydrolysis, leading to a prolonged duration of action.[3] The regeneration of cholinesterase activity is a slow process, primarily relying on the synthesis of new enzyme molecules. This irreversible nature of inhibition is a key characteristic that contributes to its long-lasting therapeutic effects.[6]

The accumulation of acetylcholine at muscarinic and nicotinic receptors in the eye leads to:

-

Miosis (pupil constriction): Contraction of the iris sphincter muscle.

-

Ciliary muscle contraction: This facilitates the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

-

Potentiation of accommodation: The enhanced effect of acetylcholine on the ciliary muscle aids in the accommodative process.[1]

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Protocol)

This protocol is a generalized representation based on described synthesis methods.

Materials:

-

Diethylchlorophosphoric acid

-

2-Dimethylaminoethylmercaptan

-

Methyl iodide

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Base (e.g., triethylamine)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Dimethylaminoethylmercaptan and a suitable base in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of Diethylchlorophosphoric acid in the same solvent to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Alkylation to this compound

-

Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile).

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a cold solvent to remove unreacted starting materials.

-

Dry the final product under vacuum.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]

- 4. Frontiers | Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment [frontiersin.org]

- 5. Echothiophate iodide: its use in accommodative esotropia (high Ac/A ratio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Echothiopate Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide is a potent, long-acting organophosphate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical structure and detailed synthesis pathways. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines both historical and contemporary synthetic methodologies, presenting quantitative data in structured tables and illustrating reaction workflows with detailed diagrams.

Chemical Structure and Properties

This compound is a quaternary ammonium salt characterized by a diethoxyphosphorylthiocholine moiety. The positive charge on the quaternary nitrogen is balanced by an iodide counter-ion.

| Identifier | Value | Source |

| IUPAC Name | 2-(diethoxyphosphorylsulfanylethyl)trimethylazanium iodide | PubChem |

| CAS Number | 513-10-0 | Cayman Chemical[1] |

| Molecular Formula | C₉H₂₃INO₃PS | PubChem |

| Molecular Weight | 383.23 g/mol | PubChem |

| SMILES | CCOP(=O)(OCC)SCC--INVALID-LINK--(C)C.[I-] | PubChem |

| InChI | InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | PubChem |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 124-124.5 °C | DrugFuture |

| Appearance | White, crystalline, water-soluble, hygroscopic solid with a slight mercaptan-like odor. | Drugs.com[2] |

| Solubility | Soluble in water, alcohol, and chloroform. | DrugFuture |

Synthesis Pathways

The synthesis of this compound has evolved since its inception. This guide details two primary pathways: the original method and a more recent, refined process.

Original Synthesis Pathway (Tammelin and Fitch)

The initial synthesis of this compound, as described in the mid-20th century, involves a two-step process starting from diethylchlorophosphoric acid and 2-dimethylaminoethylmercaptan.

Modern Synthesis Pathway

A more recent, eco-friendly process has been developed, which also proceeds through a key intermediate but employs different reaction conditions and purification methods to enhance yield and purity.

Experimental Protocols

Synthesis of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (Intermediate)

This protocol is based on the modern synthesis approach.

Materials:

-

2-(Dimethylamino)ethanethiol

-

Base (e.g., alkali metal alkoxide)

-

C1-C3 alcoholic solvent (e.g., methanol, ethanol)

-

Diethyl chlorophosphate

-

Hydrocarbon solvent with boiling point > 100°C (e.g., toluene, xylene)

Procedure:

-

A solution of 2-(dimethylamino)ethanethiol and a base is prepared in a C1-C3 alcoholic solvent.

-

This solution is then reacted with diethyl chlorophosphate in a high-boiling point hydrocarbon solvent.

-

The reaction mixture is warmed to approximately 40°C and stirred for 2-3 hours.

-

An aqueous workup is performed by adding water and separating the organic layer.

-

The organic layer is washed with water, dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield the oily intermediate product.

Synthesis of this compound (Final Product)

Materials:

-

S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate

-

Acetonitrile

-

Methyl iodide

Procedure:

-

The intermediate, S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (15 g), is dissolved in acetonitrile (75 mL) in a three-neck round-bottom flask.

-

The reaction mixture is cooled to 0-10°C.

-

Methyl iodide (20 g) is added dropwise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 14 hours.

-

The precipitated crude this compound is collected by filtration and washed with acetonitrile.[3]

Purification of this compound

Materials:

-

Crude this compound

-

Methanol

-

Ethyl acetate

Procedure:

-

The crude this compound (15 g) is dissolved in methanol (45 mL) at room temperature with stirring for 15 minutes to obtain a clear solution.

-

The solution is filtered through a micron filter, and the filter is washed with additional methanol (15 mL).

-

The combined methanol filtrate is distilled under vacuum at a temperature below 40°C to obtain a residue.

-

Ethyl acetate (450 mL) is added to the residue, and the mixture is stirred for 1 hour.

-

The purified, precipitated solid is collected by filtration, washed with ethyl acetate (20 mL), and dried under vacuum at 50°C for 2-3 hours to yield pure this compound.[3]

Quantitative Data Summary

| Reaction Step | Product | Yield | Melting Point (°C) | Purity (by potentiometric titration) | Source |

| Quaternization (Original Method) | This compound | ~85% | 124-124.5 | Not specified | Tammelin (1957) |

| Modern Synthesis and Purification | Crystalline Form-SET of this compound | High (not specified) | 106-114 (capillary) | 95% to 102% w/w | WO2015114470A1[3] |

Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined protocols, from historical perspectives to modern, optimized methods, offer valuable insights for chemists and pharmaceutical scientists. The provided data and diagrams serve as a practical resource for the laboratory synthesis and understanding of this important organophosphate compound.

References

Echothiopate Iodide: A Technical Guide for Parasympathetic Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiopate iodide is a potent, long-acting, and irreversible organophosphate-based acetylcholinesterase (AChE) inhibitor.[1] Historically, it has been utilized clinically in ophthalmic solutions for the management of glaucoma and accommodative esotropia due to its ability to reduce intraocular pressure.[2][3] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for researchers investigating the parasympathetic nervous system. Its irreversible inhibition of acetylcholinesterase leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, thereby potentiating parasympathetic activity.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative data on its enzymatic inhibition, and detailed experimental protocols for its application in parasympathetic nervous system research.

Mechanism of Action

This compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid in the synaptic cleft, which terminates the signal.[4]

The mechanism of inhibition involves the covalent modification of the serine hydroxyl group within the active site of the AChE enzyme by the phosphate group of echothiopate.[1] This forms a stable, phosphorylated enzyme that is resistant to hydrolysis, rendering the enzyme permanently inactive.[4] Consequently, the breakdown of acetylcholine is prevented, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic).[4][5] This amplification of cholinergic signaling underlies the parasympathomimetic effects of this compound.

Cholinergic Signaling Pathway

The following diagram illustrates the impact of this compound on a cholinergic synapse:

Quantitative Data

The potency of this compound as a cholinesterase inhibitor is quantified by its IC50 and Ki values. While specific values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH), the following table summarizes available data.

| Parameter | Enzyme | Species | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | |

| Butyrylcholinesterase (BChE) | Human | Potent Inhibitor | [4][6] | |

| Ki | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | |

| Butyrylcholinesterase (BChE) | Not Specified | Data Not Available |

Experimental Protocols

This compound can be a powerful tool to study the physiological roles of the parasympathetic nervous system. Below are detailed methodologies for key experiments.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.[5]

4.1.1 Materials

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.1.2 Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically for an optimal reaction rate.

-

Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

275 µL of phosphate buffer (pH 8.0)

-

500 µL of DTNB solution

-

100 µL of the this compound dilution (or buffer for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 25 µL of the AChE solution to each well.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 100 µL of the ATCI solution to each well.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

-

4.1.3 Experimental Workflow

In Vivo Assessment of Parasympathetic Activity

This compound can be administered to animal models to study the systemic effects of enhanced parasympathetic tone. Below are example protocols for assessing its impact on salivary secretion and gastrointestinal motility.

4.2.1 Measurement of Salivary Secretion in Rodents

4.2.1.1 Materials

-

Rodents (e.g., rats or mice)

-

This compound solution for injection (intraperitoneal or subcutaneous)

-

General anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Pilocarpine (as a positive control for salivation)

-

Pre-weighed cotton balls or absorbent swabs

-

Microcentrifuge tubes

-

Analytical balance

4.2.1.2 Procedure

-

Animal Preparation:

-

Fast the animals overnight with free access to water to ensure consistent baseline conditions.

-

Anesthetize the animal.

-

-

Baseline Saliva Collection:

-

Carefully place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity for a fixed period (e.g., 2 minutes).

-

Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.

-

Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.

-

-

Drug Administration:

-

Administer a predetermined dose of this compound via the chosen route of injection. A control group should receive a vehicle injection.

-

Allow a sufficient time for the drug to take effect (this may need to be determined in pilot studies).

-

-

Post-Treatment Saliva Collection:

-

At various time points after drug administration, repeat the saliva collection procedure as described in step 2.

-

-

Data Analysis:

-

Compare the amount of saliva produced before and after this compound administration.

-

Compare the results with the vehicle control group and a positive control group (e.g., pilocarpine-treated).

-

4.2.2 Assessment of Gastrointestinal Motility in Rodents (Charcoal Meal Assay)

4.2.2.1 Materials

-

Rodents (e.g., mice)

-

This compound solution for injection

-

Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

-

Oral gavage needle

-

Surgical scissors and forceps

-

Ruler

4.2.2.2 Procedure

-

Animal Preparation and Drug Administration:

-

Fast the animals for a period (e.g., 12-18 hours) with free access to water.

-

Administer this compound or vehicle control via injection.

-

-

Charcoal Meal Administration:

-

At a set time after drug administration, administer a fixed volume of the charcoal meal (e.g., 0.2-0.5 mL) to each animal via oral gavage.

-

-

Transit Time Measurement:

-

After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals.

-

Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.

-

Excise the small intestine, being careful not to stretch it.

-

Measure the total length of the small intestine.

-

Measure the distance the charcoal meal has traveled from the pylorus to the leading front of the charcoal.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: % Transit = (Distance traveled by charcoal / Total length of small intestine) * 100

-

Compare the % transit between the this compound-treated group and the vehicle control group. An increase in % transit indicates a prokinetic (pro-motility) effect.

-

4.2.3 In Vivo Experimental Workflow

Applications in Parasympathetic Nervous System Research

Beyond its ophthalmic uses, this compound is a valuable tool for investigating various aspects of the parasympathetic nervous system:

-

Autonomic Control of Organ Function: By inducing a state of heightened cholinergic activity, researchers can study the downstream effects on various organ systems, including the cardiovascular system (e.g., heart rate, blood pressure), respiratory system, and exocrine glands.[7]

-

Receptor Subtype Function: In conjunction with specific muscarinic or nicotinic receptor antagonists, this compound can help elucidate the roles of different cholinergic receptor subtypes in mediating parasympathetic responses.

-

Models of Cholinergic Hyperactivity: It can be used to create animal models of cholinergic crisis or organophosphate poisoning, which are valuable for studying the pathophysiology of these conditions and for testing the efficacy of potential antidotes.

-

Neuroplasticity and Receptor Regulation: Chronic administration of this compound can be used to investigate adaptive changes in the cholinergic system, such as receptor desensitization or downregulation, in response to prolonged stimulation.

Safety and Handling

This compound is a potent organophosphate and should be handled with extreme caution. It is a cholinesterase inhibitor that can be absorbed through the skin and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.

Conclusion

This compound is a powerful and long-acting acetylcholinesterase inhibitor that serves as a valuable asset for researchers in pharmacology and neuroscience. Its ability to potentiate cholinergic neurotransmission provides a robust method for investigating the multifaceted roles of the parasympathetic nervous system in health and disease. By employing the standardized protocols and understanding the quantitative aspects of its mechanism of action outlined in this guide, researchers can effectively utilize this compound to advance our understanding of cholinergic signaling.

References

- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]

- 3. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding of Echothiopate Iodide to Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro interaction between Echothiopate iodide and its target enzyme, acetylcholinesterase (AChE). This compound is a potent, irreversible organophosphate inhibitor of AChE, a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Understanding the kinetics and mechanism of this binding is crucial for the development of novel therapeutics and for assessing the toxicological profile of organophosphate compounds.

Mechanism of Action: Irreversible Inhibition

This compound acts as a parasympathomimetic agent by inhibiting acetylcholinesterase.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of cholinergic receptors.[2] The mechanism of inhibition is characterized by the formation of a stable covalent bond between the phosphorus atom of Echothiopate and the serine residue within the active site of acetylcholinesterase.[2] This process, known as phosphorylation, renders the enzyme inactive.

The inhibition of acetylcholinesterase by this compound can be described by a multi-step process:

-

Reversible Binding: Initially, this compound reversibly binds to the active site of acetylcholinesterase to form a Michaelis-like complex.

-

Phosphorylation: This is followed by the phosphorylation of the active site serine, resulting in a covalently modified, inactive enzyme and the release of the leaving group.

-

Spontaneous Reactivation: The phosphorylated enzyme can, in some cases, undergo slow hydrolysis to regenerate the active enzyme. However, for many organophosphates, this process is extremely slow.

-

Aging: The phosphorylated enzyme complex can undergo a further chemical modification, termed "aging," which involves the dealkylation of the phosphoryl group. This aged enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents like oximes.

Quantitative Analysis of this compound-Acetylcholinesterase Binding

Precise quantitative data for the binding kinetics of this compound with acetylcholinesterase are not extensively available in the public domain. However, by examining studies on analogous diethyl-phosphorylating organophosphates, we can infer the expected kinetic parameters. The following table summarizes representative kinetic constants for the interaction of diethyl-phosphorylating agents with acetylcholinesterase. It is important to note that these values are for compounds structurally similar to the phosphorylating moiety of Echothiopate and may not be identical to those for this compound itself.

| Parameter | Symbol | Typical Value Range | Description |

| Inhibition Constant | Ki | µM to mM | Represents the affinity of the inhibitor for the enzyme before phosphorylation. |

| Phosphorylation Rate Constant | kp | min-1 | The rate at which the enzyme is phosphorylated after the initial binding. |

| Bimolecular Rate Constant | ki (kp/Ki) | M-1min-1 | An overall measure of the inhibitory potency, reflecting both binding and phosphorylation. |

| Half-life of Spontaneous Reactivation | t1/2 (react) | Hours to Days | The time required for 50% of the inhibited enzyme to spontaneously recover its activity. |

| Rate of Aging | ka | min-1 or h-1 | The rate at which the phosphorylated enzyme undergoes dealkylation to the "aged" form. |

Note: The values in this table are illustrative and based on data for various diethyl-phosphorylating organophosphates. Specific values for this compound may differ and would require dedicated experimental determination.

Experimental Protocols for Studying Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Activity Assay

Principle:

This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

This compound or other inhibitor solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

General Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment. The AChE solution should be kept on ice.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Inhibitor solution (or vehicle for control wells)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Determination of Irreversible Inhibition Kinetics

To characterize the kinetics of irreversible inhibition by this compound, a modified experimental design is required to determine the bimolecular rate constant (ki). This typically involves incubating the enzyme with different concentrations of the inhibitor for various time points and then measuring the residual enzyme activity.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for an In Vitro AChE Inhibition Assay.

Caption: Kinetic Pathway of Irreversible Acetylcholinesterase Inhibition.

Conclusion

The in vitro study of the binding of this compound to acetylcholinesterase is fundamental to understanding its pharmacological and toxicological properties. While specific kinetic data for this compound remains elusive in readily available literature, the established methodologies for studying acetylcholinesterase inhibition, such as the Ellman assay, provide a robust framework for its characterization. The irreversible nature of the binding, involving phosphorylation and subsequent aging of the enzyme, underscores the long-lasting effects of this compound. Further research to determine the precise kinetic constants for this compound would be invaluable for a more complete understanding of its interaction with acetylcholinesterase and for the development of more effective and safer cholinergic agents.

References

Early-Stage Research on the Therapeutic Potential of Echothiopate Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, a long-acting, irreversible organophosphate cholinesterase inhibitor, has a well-established history in the treatment of glaucoma and accommodative esotropia. Its potent ability to increase acetylcholine levels at the neuromuscular junction by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) forms the basis of its therapeutic effects in these ophthalmologic conditions. This technical guide delves into the early-stage research exploring the broader therapeutic potential of this compound. Beyond its traditional applications, this document summarizes the core mechanism of action, presents quantitative data from key clinical studies in ophthalmology, and details the experimental protocols of emerging research, such as its investigation in myopia progression. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals interested in the evolving landscape of this potent cholinesterase inhibitor.

Mechanism of Action

This compound is an organophosphate compound that functions as a potent, long-acting cholinesterase inhibitor.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By forming a stable covalent bond with the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3] This accumulation enhances cholinergic transmission and amplifies parasympathetic responses.[3] this compound also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme.[4]

In the eye, this enhanced cholinergic stimulation of muscarinic receptors in the ciliary muscle and iris sphincter leads to:

-

Miosis: Constriction of the pupil.

-

Increased Aqueous Humor Outflow: Contraction of the ciliary muscle widens the trabecular meshwork, facilitating the drainage of aqueous humor from the eye.[3]

-

Reduced Intraocular Pressure (IOP): The enhanced outflow of aqueous humor lowers the pressure inside the eye.[2]

-

Potentiation of Accommodation: Increased tone of the ciliary muscle aids in the eye's ability to focus on near objects.

The effects of this compound are long-lasting due to the irreversible nature of the enzyme inhibition, with a single dose potentially having an effect for up to a week or more.

Data Presentation: Clinical Efficacy in Ophthalmic Conditions

The clinical utility of this compound in reducing intraocular pressure (IOP) has been demonstrated in several studies. The following tables summarize the quantitative data from key clinical research.

Table 1: Efficacy of this compound in Pseudophakic Glaucoma

| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction (mean ± SD) | Percentage of Responders | p-value |

| 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Adjunctive this compound 0.125% | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | 13.8 ± 7.9 mmHg | 75% (≥20% reduction), 63% (≥30% reduction) | < 0.0001 |

Data from a retrospective study investigating the IOP-lowering effects of echothiophate iodide as adjunctive treatment.[5]

Table 2: Efficacy of this compound in Pediatric Glaucoma Following Cataract Extraction

| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | Notes |

| 32 eyes of 21 children with glaucoma after cataract extraction | This compound | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | IOP was reduced in 31 of 32 eyes. |

Data from a retrospective medical record review.[6]

Experimental Protocols

This section details the methodologies for key experiments investigating the therapeutic potential of this compound.

Clinical Trial for the Prevention of Myopia Progression

This protocol outlines a prospective, double-blind, randomized study to evaluate the efficacy of low-dose this compound in slowing or preventing the progression of myopia in children.

-

Study Design: A prospective, double-blind, randomized, placebo-controlled pilot study.

-

Participants: 33 children aged 8 to 15 years with documented active progression of myopia.

-

Intervention:

-

Treatment Group (n=22): this compound 0.03% ophthalmic solution, one drop in each eye three times per week for 18 weeks.

-

Control Group (n=11): Placebo (Carboxymethylcellulose Sodium 0.5%), one drop in each eye three times per week for 18 weeks.

-

-

Primary Outcome Measures:

-

Change in the axial length of the eye, measured by the IOL Master.

-

Change in cycloplegic refraction.

-

-

Study Visits: Four planned visits at 6-week intervals over the 18-week treatment period.

-

Inclusion Criteria:

-

Healthy children between 8-15 years of age.

-

Documentation of myopia progression within the 12 months prior to enrollment.

-

Written informed consent/assent.

-

-

Exclusion Criteria:

-

History of retinopathy of prematurity, glaucoma, cataracts, corneal disease, uveitis, manifest strabismus, nystagmus, or ocular trauma.

-

History of unstable asthma, diabetes, or juvenile idiopathic arthritis.

-

Systemic use of muscarinic agents, steroids, or anticholinesterase agents.

-

Allergy to benzalkonium chloride preservative.

-

Measurement of Intraocular Pressure in Clinical Trials

The accurate measurement of IOP is critical in ophthalmological clinical trials. Standard methods include:

-

Applanation Tonometry (e.g., Goldmann Applanation Tonometer - GAT): This is considered the gold standard. It measures the force required to flatten a predefined area of the cornea. The procedure involves:

-

Instillation of a local anesthetic and fluorescein dye.

-

The patient is positioned at a slit lamp.

-

The tonometer prism is brought into contact with the central cornea.

-

The force is adjusted until the inner edges of the two fluorescein semicircles in the viewfinder align.

-

-

Non-Contact Tonometry (Air-Puff Tonometry): This method uses a rapid air pulse to flatten the cornea. It is often used for screening as it does not require topical anesthetic.

-

Handheld Tonometers (e.g., Perkins Tonometer, Tono-Pen): These are portable devices useful for patients who cannot be positioned at a slit lamp, such as children or bedridden patients.

Assessment of Cholinesterase Inhibition

The inhibitory effect of this compound on cholinesterase activity can be assessed both in vitro and in vivo.

-

In Vitro Assay (Ellman's Method):

-

Prepare solutions of purified acetylcholinesterase or butyrylcholinesterase.

-

Incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine (or butyrylthiocholine) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Measure the rate of color change spectrophotometrically at 412 nm.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

In Vivo Assessment:

-

Collect blood samples from subjects before and during treatment with this compound.

-

Separate plasma and red blood cells.

-

Measure butyrylcholinesterase activity in the plasma and acetylcholinesterase activity in the red blood cells using a similar enzymatic assay as described above.

-

A significant depression in the activity of both enzymes is indicative of systemic absorption and inhibition by this compound.[7][8]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Ciliary Muscle

Caption: Signaling pathway of this compound in the ciliary muscle.

Experimental Workflow for a Myopia Progression Clinical Trial

Caption: Experimental workflow for a clinical trial of this compound in myopia.

Early-Stage Research and Future Directions

While the primary therapeutic applications of this compound remain in ophthalmology, its potent and long-lasting mechanism of action suggests potential for investigation in other areas where cholinergic modulation is desired.

-

Myopia Control: The ongoing clinical trial for myopia progression represents the most significant area of early-stage research for a new indication.[9] The hypothesis is that by influencing accommodation and ciliary muscle tone, this compound may alter the signaling cascade that leads to axial elongation and the progression of myopia.

-

Toxicology and Systemic Effects: Research has shown that topical administration of this compound can lead to systemic side effects due to absorption.[8] This includes a depression of plasma and erythrocyte cholinesterase levels.[7] Understanding the toxicology and systemic pharmacology is crucial for any consideration of its use in non-ophthalmic conditions. The LD50 in rats has been reported as 174 mcg/kg.

-

Non-Muscarinic Actions: Some studies have suggested that this compound may have non-muscarinic actions, as it can induce miosis even after muscarinic receptor blockade. The nature of these potential alternative mechanisms remains to be fully elucidated and could open new avenues for research.

The primary limitation in exploring broader therapeutic applications is the potential for significant systemic cholinergic side effects. Future research may focus on developing delivery systems that target specific tissues or formulations with improved safety profiles. The development of more selective cholinesterase inhibitors has largely superseded the use of broad-spectrum agents like this compound for systemic conditions. However, for localized applications where its potent and long-acting effects are desirable, there may still be untapped therapeutic potential.

Conclusion

This compound remains a powerful tool in the ophthalmologist's armamentarium for managing challenging cases of glaucoma and accommodative esotropia. Early-stage research is now beginning to explore its potential beyond these established indications, with the investigation into myopia control being a prime example. This technical guide provides a consolidated resource of the fundamental mechanism, quantitative clinical data, and detailed experimental protocols to support further research and development efforts into the therapeutic potential of this long-acting cholinesterase inhibitor. As our understanding of cholinergic signaling in various disease states continues to grow, a re-evaluation of potent, well-characterized molecules like this compound may yet unveil new therapeutic opportunities.

References

- 1. What is Echothiophate Iodide used for? [synapse.patsnap.com]

- 2. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Method for Intra Ocular Pressure in vivo Measurement: First Clinical Trials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Echothiopate Iodide's Effect on Cholinergic Transmission in Neuronal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4][5][6] By forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, this compound leads to the accumulation of ACh in the synaptic cleft.[1] This accumulation results in the hyperstimulation of both muscarinic and nicotinic cholinergic receptors, thereby profoundly impacting cholinergic transmission in neuronal systems. This technical guide provides a comprehensive overview of the effects of this compound on cholinergic transmission in neuronal models, with a focus on its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for its study.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase.[1][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of postsynaptic cholinergic receptors.

Cholinergic Signaling Pathway

The normal cholinergic signaling pathway involves the release of acetylcholine from the presynaptic neuron, its binding to nicotinic and muscarinic receptors on the postsynaptic neuron, and its subsequent degradation by acetylcholinesterase. This compound disrupts this process by inactivating acetylcholinesterase.

Normal Cholinergic Synaptic Transmission.

Disruption by this compound

This compound irreversibly binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in excessive and prolonged stimulation of nicotinic and muscarinic receptors.

Cholinergic Transmission with this compound.

Quantitative Data

Table 1: Comparative IC50 Values of Organophosphate Inhibitors against Acetylcholinesterase (AChE)

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Chlorpyrifos | Human Red Blood Cell AChE | 0.12 | [7] |

| Monocrotophos | Human Red Blood Cell AChE | 0.25 | [7] |

| Profenofos | Human Red Blood Cell AChE | 0.35 | [7] |

| Acephate | Human Red Blood Cell AChE | 4.0 | [7] |

| Dioxophosphole A | Human AChE | 480 | [8] |

| Dioxophosphole B | Human AChE | 1540 | [8] |

Note: Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cholinergic transmission.

Acetylcholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and determine the inhibitory potency of compounds like this compound.[9][10][11]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be measured at 405-412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

Purified acetylcholinesterase or tissue homogenate

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCI.

-

Reaction Mixture: In each well of a 96-well plate, add:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of this compound solution (or vehicle for control)

-

10 µL of AChE solution

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the Ellman's Acetylcholinesterase Assay.

Neuronal Cell Culture

Primary neuronal cultures or neuronal cell lines are essential for studying the cellular effects of this compound.[7][12][13][14]

General Protocol for Primary Cortical Neuron Culture:

-

Tissue Dissection: Isolate cortical tissue from embryonic (E17-E18) or postnatal (P1-P2) rat pups under sterile conditions.

-

Enzymatic Digestion: For postnatal tissue, enzymatically digest the tissue with papain and DNase I.

-

Trituration: Gently triturate the tissue to obtain a single-cell suspension.

-

Cell Plating: Plate the neurons onto culture plates pre-coated with poly-D-lysine and laminin.

-

Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes.

Measurement of Acetylcholine Levels

Microdialysis in Brain Slices or in vivo Microdialysis is a technique used to sample extracellular fluid and measure neurotransmitter levels.[3][5][15][16][17]

Procedure Outline:

-

Probe Implantation: A microdialysis probe is inserted into the brain region of interest (e.g., striatum or hippocampus) in an anesthetized animal or a brain slice preparation.[15][16]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).[15]

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[3][17][18][19]

In Vitro Acetylcholine Release Assay: Cultured neurons can be stimulated to release acetylcholine, which can then be measured in the culture medium.

Procedure Outline:

-

Cell Culture: Culture cholinergic neurons as described above.

-

Treatment: Treat the cells with this compound for a specified duration.

-

Stimulation: Depolarize the neurons with a high concentration of potassium chloride (KCl) to induce acetylcholine release.

-

Sample Collection: Collect the culture supernatant.

-

Quantification: Measure acetylcholine concentration in the supernatant using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or HPLC-MS.[20]

Electrophysiology

Electrophysiological techniques, such as patch-clamp recording, are used to measure the electrical activity of neurons and assess the effects of this compound on synaptic transmission.

Whole-Cell Patch-Clamp Recording in Brain Slices: This technique allows for the recording of synaptic currents and potentials from individual neurons within a relatively intact neural circuit.[1][2][21][22]

Procedure Outline:

-

Brain Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.[1][2][21][22][23]

-

Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

-

Cell Targeting: Identify and target individual neurons using differential interference contrast (DIC) microscopy.

-

Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with an internal solution and the neuronal membrane.

-

Recording: Rupture the membrane patch to achieve the whole-cell configuration. Record spontaneous or evoked postsynaptic currents/potentials in voltage-clamp or current-clamp mode, respectively.

-

Drug Application: Apply this compound to the perfusion bath and record the changes in synaptic activity.

Measurement of Miniature End-Plate Potentials (MEPPs): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine. Their frequency and amplitude can be analyzed to assess presynaptic and postsynaptic function, respectively.[24][25][26]

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound serves as a powerful tool for studying the intricacies of cholinergic transmission. Its irreversible inhibition of acetylcholinesterase provides a robust model for investigating the consequences of acetylcholine accumulation and the subsequent overstimulation of cholinergic receptors. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the impact of this compound on various aspects of neuronal function, from enzyme kinetics to synaptic plasticity. Further research utilizing these methodologies will continue to elucidate the complex role of the cholinergic system in both normal physiology and pathological conditions.

References

- 1. digitalcommons.providence.org [digitalcommons.providence.org]

- 2. Slice preparation - Wikipedia [en.wikipedia.org]

- 3. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]

- 8. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Cultured Mammalian Neurons to Study Cellular Processes and Neurodegeneration: A Suite of Undergraduate Lab Exercises - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 15. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of acetylcholine in rat brain microdialysates by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Obtaining Acute Brain Slices [bio-protocol.org]

- 23. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Increased Frequency of Giant Miniature End-Plate Potentials at the Neuromuscular Junction in Diabetic Rats [mdpi.com]

- 26. Miniature endplate potential frequency and amplitude determined by an extension of Campbell's theorem - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Organophosphate Properties of Echothiopate Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiopate iodide, a potent organophosphate, has a significant history in the management of glaucoma. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and its defining characteristic as a long-acting, irreversible inhibitor of acetylcholinesterase. Detailed experimental protocols for its synthesis and for the enzymatic assay of its inhibitory properties are provided. The signaling pathway of its mechanism of action is visually represented, and key quantitative data from clinical studies on its efficacy in reducing intraocular pressure are summarized. This document serves as a detailed resource for researchers and professionals in pharmacology and drug development interested in the scientific journey and technical attributes of this noteworthy therapeutic agent.

Discovery and Historical Development

The journey of this compound from a laboratory curiosity to a clinical tool for ophthalmology is a noteworthy chapter in the history of pharmacology. Its discovery can be traced back to the mid-20th century, a period of intense research into organophosphate compounds.

Key Milestones:

-

1957: this compound was first introduced as a therapeutic agent for glaucoma.

-

Inventor and Patent: The invention of this compound is credited to H.M. Fitch, as detailed in U.S. Patent 2,911,430. The original assignee of this patent was Campbell Pharmaceuticals, Inc.

-

Early Clinical Use: Following its discovery, this compound, under the trade name Phospholine Iodide, became a cornerstone in the medical management of glaucoma due to its potent and prolonged intraocular pressure-lowering effects.

Chemical Properties and Synthesis